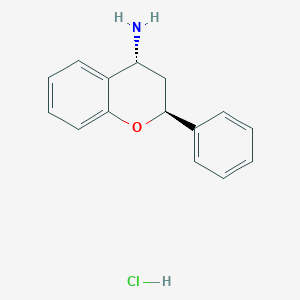

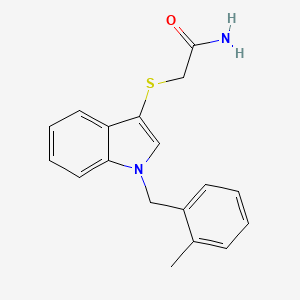

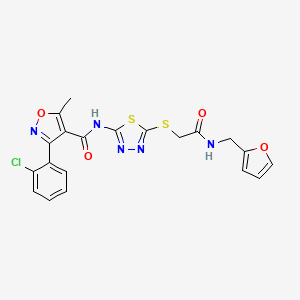

![molecular formula C20H17ClN4O2 B2930635 2-(4-Chlorophenyl)-3-oxo-N-propan-2-yl-1H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251629-95-4](/img/structure/B2930635.png)

2-(4-Chlorophenyl)-3-oxo-N-propan-2-yl-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-Chlorophenyl)-3-oxo-N-propan-2-yl-1H-pyrazolo[4,3-c]quinoline-8-carboxamide” is a complex organic molecule. It contains a pyrazole moiety, which is a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole derivatives are known to possess almost all types of pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Scientific Research Applications

Synthesis and Cytotoxic Activity

Research has explored the synthesis of carboxamide derivatives related to the 2-(4-Chlorophenyl)-3-oxo-N-propan-2-yl-1H-pyrazolo[4,3-c]quinoline-8-carboxamide structure, demonstrating potent cytotoxic properties against various cancer cell lines. One study detailed the creation of benzo[b][1,6]naphthyridine carboxamide derivatives, showing significant cytotoxic effects, with some compounds exhibiting IC50 values less than 10 nM against murine leukemia and human Jurkat leukemia cell lines (Deady et al., 2003).

Structural and Optical Properties

Another area of research focuses on the structural and optical properties of similar quinoline derivatives. Studies have analyzed thin films of these compounds, revealing their polycrystalline nature in powder form and their transformation into nanocrystallites dispersed in an amorphous matrix upon thermal deposition. These findings are crucial for applications in photovoltaics and electronics, where the optical properties of materials are fundamental (Zeyada et al., 2016a).

Photovoltaic Properties and Device Fabrication

Further investigations have delved into the photovoltaic properties of quinoline derivatives, examining their potential in organic–inorganic photodiode fabrication. Research highlighted the rectification behavior and photovoltaic properties under both dark and illuminated conditions, suggesting these compounds as promising materials for photodiode applications (Zeyada et al., 2016b).

Antimicrobial Activity

Additionally, quinoline derivatives have been evaluated for their antimicrobial properties. A study on the solvent-free microwave synthesis of pyrimido[4,5-b]- and pyrazolo[3,4-b]quinolines showed significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, marking them as potential leads for antimicrobial drug development (Selvi et al., 2006).

Corrosion Inhibition

Research on quinoxaline derivatives, related to the chemical structure , has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This indicates potential industrial applications in protecting metal surfaces against corrosion, thereby extending the lifespan of metal-based structures (Saraswat & Yadav, 2020).

Future Directions

The future research directions for this compound could involve further exploration of its pharmacological properties, given the known activities of pyrazole and quinoline derivatives . Additionally, more studies could be conducted to understand its synthesis, chemical reactions, and mechanism of action in more detail.

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-oxo-N-propan-2-yl-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O2/c1-11(2)23-19(26)12-3-8-17-15(9-12)18-16(10-22-17)20(27)25(24-18)14-6-4-13(21)5-7-14/h3-11,24H,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRYMULCGAJCSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N(N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

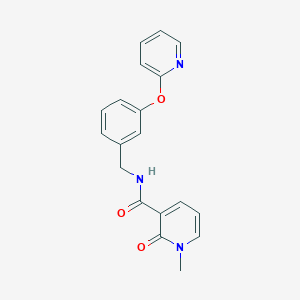

![3-(4-Chlorophenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2930556.png)

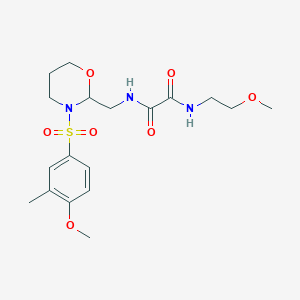

![(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2930567.png)

![[4-(1-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2930568.png)

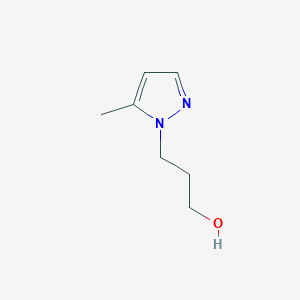

![2-methyl-3-phenyl-N,5-di(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2930572.png)